(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound (6Z)-6-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl and ethoxy groups: These groups can be introduced via nucleophilic substitution reactions.
Formation of the imino group: This step often involves the condensation of an amine with a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethoxy groups.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The benzyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, thiazolopyrimidines are studied for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The specific compound could be investigated for similar activities.
Industry
The compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6Z)-6-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE would depend on its specific biological target. Generally, thiazolopyrimidines can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites of the target protein.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine derivatives: These compounds share the core structure but differ in their substituents.
Benzyl and ethoxy substituted compounds: These compounds have similar functional groups but different core structures.
Uniqueness
The unique combination of the thiazolopyrimidine core with benzyl and ethoxy substituents gives the compound distinct chemical and biological properties. This uniqueness can be leveraged in the design of new drugs or materials.
Properties
Molecular Formula |
C28H23N3O3S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(6Z)-6-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H23N3O3S/c1-2-33-25-16-20(13-14-24(25)34-17-19-9-5-3-6-10-19)15-22-26(29)31-23(21-11-7-4-8-12-21)18-35-28(31)30-27(22)32/h3-16,18,29H,2,17H2,1H3/b22-15-,29-26? |
InChI Key |
PIMUEQZHXJBHAM-CSEHATQYSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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